Bis(trichlorosilyl)acetylene

Overview

Description

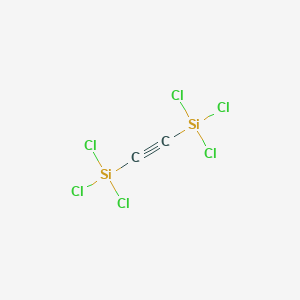

Bis(trichlorosilyl)acetylene is an organosilicon compound with the chemical formula Cl₃SiC≡CSiCl₃. It is a low-melting solid with a melting point of 23-24°C and a boiling point of 173-174°C . This compound is known for its unique properties and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trichlorosilyl)acetylene can be synthesized through several methods. One common method involves the reaction of hexachlorodisilane with acetylene at high temperatures (around 550°C) for a short duration . The yield of this reaction is approximately 33%.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but optimized for larger scales. The reaction conditions are carefully controlled to maximize yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(trichlorosilyl)acetylene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different silicon-containing products.

Reduction: Reduction reactions can lead to the formation of simpler silicon compounds.

Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like organolithium compounds or Grignard reagents are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield siloxanes, while substitution reactions can produce various organosilicon compounds .

Scientific Research Applications

Chemical Properties and Reactivity

BTCA features two trichlorosilyl groups attached to an acetylene backbone, which enhances its electrophilic character. The compound can undergo various chemical reactions, including:

- Oxidation : Can yield siloxanes, important in biological applications.

- Reduction : Leads to simpler silicon compounds with distinct properties.

- Substitution Reactions : Involves replacing chlorine atoms with other functional groups, altering biological activity.

Common Reactions

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, oxygen | Siloxanes |

| Reduction | Lithium aluminum hydride | Simpler silicon compounds |

| Substitution | Organolithium compounds, Grignard reagents | Various organosilicon compounds |

Organic Synthesis

BTCA serves as a reagent and catalyst in organic synthesis, facilitating the formation of complex silicon-containing molecules. Its unique reactivity allows for the introduction of functional groups into target molecules, making it a valuable building block in the synthesis of organosilicon compounds .

Polymer Synthesis

BTCA is instrumental in synthesizing polymeric materials such as silicone rubbers and polysiloxanes. These materials have applications in drug delivery systems and biocompatible devices due to their favorable mechanical properties and stability .

Biomedical Applications

Research has shown that BTCA-derived materials can support cell growth and tissue regeneration, highlighting their potential in regenerative medicine. Its ability to form stable polymers makes it suitable for creating biocompatible materials used in medical devices .

Study 1: Synthesis of Organosilicon Polymers

A recent study demonstrated the synthesis of organosilicon polymers using BTCA as a precursor. The resulting polymers exhibited enhanced mechanical strength and biocompatibility, making them promising candidates for biomedical applications.

Study 2: Silicon-Based Biomaterials

Another investigation focused on BTCA-derived materials for healthcare applications. The findings indicated that these materials could be engineered to promote cell adhesion and growth, which is crucial for tissue engineering applications.

Mechanism of Action

The mechanism by which bis(trichlorosilyl)acetylene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the acetylene group and trichlorosilyl groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new silicon-containing compounds. The exact pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Trichlorosilylacetylene: Similar in structure but with different reactivity and applications.

Hexachlorodisilane: Used in similar synthetic routes but has distinct properties and uses.

Tetrakis(trichlorosilyl)methane: Another organosilicon compound with unique applications in organic synthesis.

Uniqueness: Bis(trichlorosilyl)acetylene stands out due to its specific combination of the acetylene group and trichlorosilyl groups, which confer unique reactivity and versatility in various chemical reactions. Its ability to form complex silicon-containing molecules makes it valuable in both research and industrial applications .

Biological Activity

Bis(trichlorosilyl)acetylene (BTCA), with the chemical formula C₂Cl₆Si₂ and CAS Number 18038-55-6, is an organosilicon compound known for its unique properties and applications in various fields, including organic synthesis and materials science. This article explores the biological activity of BTCA, focusing on its mechanisms of action, potential applications in biomedical fields, and relevant case studies.

- Molecular Weight : 292.89 g/mol

- Boiling Point : 174 °C

- Melting Point : 23-24 °C

- Purity : ≥97.0% (by GC analysis)

BTCA's biological activity is primarily linked to its ability to participate in various chemical reactions that can modify biological systems. The compound can act as a reagent and catalyst in organic synthesis, facilitating the formation of silicon-containing biomolecules.

Biochemical Pathways

- Polymer Formation : BTCA plays a significant role in synthesizing polymeric materials such as silicone rubbers and polysiloxanes, which have applications in drug delivery systems and biomaterials.

- Reactivity : The compound undergoes several types of chemical reactions:

- Oxidation : Can yield siloxanes, which are important in various biological applications.

- Reduction : Leads to simpler silicon compounds that may have distinct biological properties.

- Substitution Reactions : Involves replacing chlorine atoms with other functional groups, potentially altering biological activity.

Biological Applications

Research into BTCA has revealed its potential in several biological contexts:

- Drug Delivery Systems : Due to its silicon-based structure, BTCA can be used to develop novel drug delivery vehicles that enhance the bioavailability of therapeutic agents.

- Biocompatible Materials : The compound's ability to form stable polymers makes it suitable for creating biocompatible materials used in medical devices and implants.

Study 1: Synthesis of Organosilicon Polymers

A recent study investigated the synthesis of organosilicon polymers using BTCA as a precursor. The research demonstrated that these polymers exhibited favorable properties for biomedical applications, including improved mechanical strength and biocompatibility .

Study 2: Silicon-Based Biomaterials

Another study focused on the use of BTCA-derived materials in healthcare applications. The findings indicated that these materials could be engineered to support cell growth and tissue regeneration, highlighting their potential for use in regenerative medicine .

Comparative Analysis

| Property/Compound | This compound | Trichlorosilylacetylene | Hexachlorodisilane |

|---|---|---|---|

| Molecular Formula | C₂Cl₆Si₂ | C₃Cl₉Si | Si₂Cl₆ |

| Boiling Point | 174 °C | 205 °C | 220 °C |

| Primary Application | Polymer synthesis | Organic synthesis | Industrial chemicals |

| Biocompatibility | High | Moderate | Low |

Properties

IUPAC Name |

trichloro(2-trichlorosilylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl6Si2/c3-9(4,5)1-2-10(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAMNMBARCMOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404831 | |

| Record name | Bis(trichlorosilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18038-55-6 | |

| Record name | Bis(trichlorosilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trichlorosilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes bis(trichlorosilyl)acetylene stand out in terms of its crystal structure?

A1: this compound exhibits an unusually loose crystal structure. This means that the distances between molecules in its solid state are larger than expected based on the typical sizes of atoms. In fact, all intermolecular contacts in its crystal lattice are longer than the sum of the van der Waals radii of the involved atoms []. This makes it a fascinating subject for studying weak intermolecular interactions.

Q2: What factors contribute to this unusual "loose" crystal packing in this compound?

A2: The loose packing arises from a combination of factors:

- Low Electrostatic Potential: The molecular surface of this compound has a low magnitude of electrostatic potential. This weakens the electrostatic forces that usually contribute to holding molecules together in a crystal [].

- Charge Distribution: The arrangement of atoms within the molecule leads to a concentric distribution of net atomic charges. This further diminishes the role of electrostatic interactions in crystal packing [].

- Dominance of Dispersion Forces: As a result of the weak electrostatic interactions, the cohesion in the crystal is primarily governed by dispersion forces. These forces, while generally weaker than electrostatic forces, become significant contributors to the overall stability of the crystal structure in this case [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.